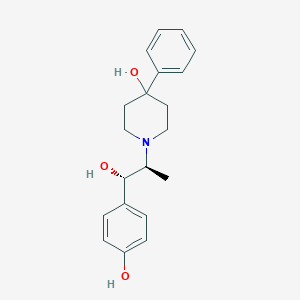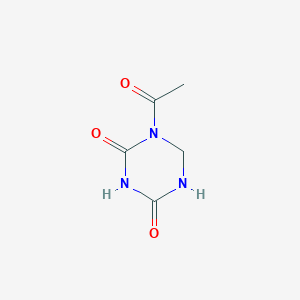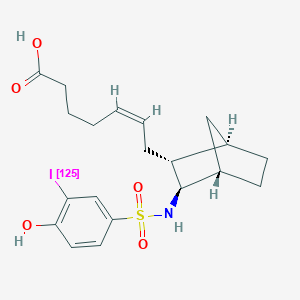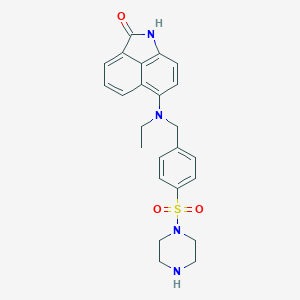
Ftalida
Descripción general
Descripción
La ftalida es un compuesto químico orgánico con la fórmula molecular C₈H₆O₂. Es un sólido blanco y la lactona benzoica más simple. Las ftalidas son un grupo relativamente pequeño de compuestos naturales que se encuentran en varias familias de plantas y algunos géneros de hongos y hepáticas . Son conocidas principalmente como constituyentes bioactivos de diferentes especies de plantas que se utilizan tradicionalmente con fines medicinales en Asia, Europa y América del Norte .
Aplicaciones Científicas De Investigación
Phthalide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology and medicine, phthalide derivatives have been studied for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties . In industry, phthalides are used in the production of dyes, fungicides, and natural oils .
Mecanismo De Acción
El mecanismo de acción de la ftalida implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que los derivados de this compound inhiben la actividad de ciertas enzimas y modulan las vías de señalización implicadas en la inflamación y la proliferación celular .
Análisis Bioquímico
Biochemical Properties
Phthalides are divided into two structural groups, the monomeric and dimeric phthalides . They are known to interact with various enzymes, proteins, and other biomolecules, contributing to their bioactive properties . The nature of these interactions is complex and depends on the specific structure of the phthalide compound .
Cellular Effects
Phthalides have been shown to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Phthalide on cells can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of Phthalide is complex and involves multiple biochemical interactions. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific structure of the Phthalide compound .
Temporal Effects in Laboratory Settings
The effects of Phthalide can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Phthalide can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses . The specific dosage effects can depend on the specific structure of the Phthalide compound and the type of animal model used .
Metabolic Pathways
Phthalide is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that Phthalide is involved in can depend on the specific structure of the compound .
Transport and Distribution
Phthalide can be transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins . The specific transport and distribution of Phthalide can depend on the specific structure of the compound .
Subcellular Localization
The subcellular localization of Phthalide can vary depending on the specific structure of the compound . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization of Phthalide can influence its activity or function .
Métodos De Preparación
La ftalida se puede sintetizar mediante varios métodos. Un método común implica el tratamiento del ácido hidroximetilbenzoico con un agente deshidratante . Otro método implica la reacción del anhídrido ftálico con alcohol bencílico en presencia de un catalizador . Los métodos de producción industrial suelen implicar el uso de reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
La ftalida experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen diisopropilamida de litio, butiraldehído y ácidos de Lewis . Los principales productos formados a partir de estas reacciones incluyen varias ftalidas sustituidas y derivados de this compound .
Aplicaciones en investigación científica
La this compound tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como precursor para la síntesis de moléculas más complejas . En biología y medicina, los derivados de this compound se han estudiado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, anticancerígenas y neuroprotectoras . En la industria, las ftalidas se utilizan en la producción de colorantes, fungicidas y aceites naturales .
Comparación Con Compuestos Similares
La ftalida es única entre los compuestos similares debido a su estructura simple y su amplia gama de aplicaciones. Compuestos similares incluyen la ftalimida, que se utiliza en la síntesis de productos farmacéuticos y materiales orgánicos , y derivados de ftalimida naftaleno, que se utilizan como compuestos modelo para estudiar la reactividad química . La simplicidad y versatilidad de la this compound la convierten en un compuesto valioso en varios campos de la investigación y la industria .
Propiedades
IUPAC Name |
3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZQDUSMALZDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052594 | |
| Record name | Phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phthalide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phthalide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-41-2 | |
| Record name | Phthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHALIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3H)-Isobenzofuranone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VV922U86J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phthalide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °C | |
| Record name | Phthalide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic chemical structure of phthalide?
A1: Phthalides share a common structural core consisting of a benzene ring fused to a furan ring, with a lactone group (cyclic ester) present on the furan moiety. This core structure can be further substituted with various functional groups, leading to a wide array of naturally occurring and synthetic phthalides.
Q2: What spectroscopic techniques are used to characterize phthalides?
A2: Phthalides are commonly characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and connectivity of atoms within a phthalide molecule. []
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation and identification. [, , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: Analyzes the absorption and transmission of light, providing insights into the electronic structure and presence of conjugated systems. [, ]
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]
Q3: Are there any specific challenges in analyzing phthalides using chromatographic techniques?
A3: Yes, some phthalides exhibit instability, particularly under gas chromatography conditions, making their analysis challenging. Liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a more suitable technique for analyzing such mixtures. []
Q4: What are the prominent biological activities associated with phthalides?
A4: Phthalides exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory: Inhibit the production of inflammatory mediators like nitric oxide. [, , ]
- Antifungal: Exhibit broad-spectrum activity against plant and human pathogenic fungi, disrupting spore germination and biofilm formation. [, ]
- Neuroprotective: Protect against neuronal damage in models of stroke and Alzheimer's disease. [, , ]
- Anti-cancer: Exhibit antiproliferative and proapoptotic effects in various cancer cell lines. [, ]
- Vasodilatory: Relax blood vessels, potentially contributing to their use in treating cardiovascular diseases. [, ]
Q5: How do phthalides exert their neuroprotective effects?
A5: Phthalides have shown promise in preclinical models of stroke, potentially by:
- Increasing Nitric Oxide (NO) production: Promoting vasodilation and improving blood flow to ischemic areas. []
- Inhibiting platelet aggregation: Reducing the risk of blood clot formation. [, ]
- Improving hemorrheological parameters: Enhancing blood flow properties. []
Q6: Are there any specific phthalides identified as potent antifungal agents?
A6: Yes, senkyunolide B, a naturally occurring phthalide, demonstrates broad-spectrum antifungal activity, particularly against Aspergillus fumigatus. Its mechanism of action involves inhibiting spore germination, disrupting hyphal growth, and destroying mature biofilms. []
Q7: How does the structure of a phthalide molecule influence its biological activity?
A7: The presence and position of substituents on the phthalide core significantly influence their biological activity. For instance:
- Benzene ring substitutions: The benzene ring is crucial for antifungal activity, with free hydroxyl groups enhancing potency. []
- Phthalide C-4/C-5 desaturases (P4,5Ds): These enzymes play a crucial role in creating structural diversity in phthalides, influencing their pharmacological profiles. []
- Dimerization and trimerization: Formation of phthalide dimers and trimers can alter their biological activities compared to their monomeric counterparts. [, ]
Q8: How does the stereochemistry of phthalides affect their activity?
A8: Phthalides often exist as enantiomers, which are mirror-image molecules. The absolute configuration of each enantiomer can have different pharmacological effects, as seen with the varying anti-inflammatory activities of enantiomeric phthalide dimers. []
Q9: What are the common synthetic routes for preparing phthalides?
A9: Several synthetic methods have been developed for phthalide synthesis, including:
- Condensation reactions: Reacting phthalic anhydride with various reagents, such as phenols or benzyl cyanides. [, ]
- Indium-mediated allylation: Utilizing indium reagents to introduce allyl groups to hydroxyphthalides. []
- Phase-transfer catalysis: Facilitating asymmetric alkylation reactions to produce enantioenriched phthalides. []
Q10: Are there any challenges in formulating phthalides for therapeutic use?
A10: Formulating phthalides for therapeutic applications can be challenging due to:
Q11: What is the role of computational chemistry in phthalide research?
A11: Computational tools are increasingly employed to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
